molecular formula C10H13FN2OS B13207277 1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one

1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one

Cat. No.: B13207277
M. Wt: 228.29 g/mol
InChI Key: LRKHGLXQHLKXGC-UHFFFAOYSA-N
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Description

1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one is a heterocyclic compound featuring a thiolan-1-one core substituted with a 3-fluoro-4-methylpyridin-2-yl imino group. This structure combines a sulfur-containing five-membered ring (thiolane) with a pyridine derivative, introducing both electron-withdrawing (fluoro) and electron-donating (methyl) substituents.

Properties

Molecular Formula

C10H13FN2OS

Molecular Weight

228.29 g/mol

IUPAC Name

1-(3-fluoro-4-methylpyridin-2-yl)iminothiolane 1-oxide

InChI

InChI=1S/C10H13FN2OS/c1-8-4-5-12-10(9(8)11)13-15(14)6-2-3-7-15/h4-5H,2-3,6-7H2,1H3

InChI Key

LRKHGLXQHLKXGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)N=S2(=O)CCCC2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 3-fluoro-4-methylpyridine with appropriate thiolating agents under controlled conditions. One common method involves the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the pyridine ring . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring, particularly at the fluorinated position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. The fluorinated pyridine ring and thiolanone moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one (Target Compound) C11H12FN2OS 3-Fluoro-4-methylpyridin-2-yl 239.29 Hypothesized enhanced stability and reactivity due to fluorine and methyl groups on pyridine.
1-[(4-Aminophenyl)imino]-1lambda6-thiolan-1-one C10H14N2OS 4-Aminophenyl 210.30 Used in coordination chemistry; exhibits strong hydrogen-bonding capacity.
1-[(3-Chloro-2-methylphenyl)imino]-1lambda6-thiolan-1-one C11H14ClNOS 3-Chloro-2-methylphenyl 243.75 Chlorine substituent increases electrophilicity; potential antimicrobial activity.
1-[(3-Methyl-4-nitrophenyl)imino]-1lambda6-thiolan-1-one C11H14N2O3S 3-Methyl-4-nitrophenyl 254.30 Nitro group enhances redox activity; used in dye synthesis.
1-[(2-Fluorophenyl)imino]-1lambda6-thiolan-1-one C10H11FN2OS 2-Fluorophenyl 226.27 Fluorine at ortho position may sterically hinder interactions; limited solubility.
1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one C6H12N2OS 2-Aminoethyl 160.24 Flexible aminoethyl chain enables chelation with transition metals.

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., -F, -NO2): Fluorine in the target compound likely enhances metabolic stability and binding affinity compared to non-halogenated analogs . Electron-Donating Groups (e.g., -CH3, -NH2): The methyl group in the target compound may improve lipophilicity, while the amino group in the 4-aminophenyl derivative enhances solubility and coordination properties .

The pyridine ring in the target compound offers a rigid planar structure, contrasting with the flexible phenyl or aminoethyl substituents in other analogs .

Synthetic Accessibility: Similar compounds are synthesized via condensation reactions between thiolan-1-one precursors and substituted amines or imines, often under mild conditions (e.g., room temperature, ethanol solvent) .

Biological and Industrial Relevance :

  • Chlorine- and nitro-substituted analogs show promise in antimicrobial and dye industries, respectively . The target compound’s fluorinated pyridine moiety may align with trends in fluorinated drug development (e.g., improved bioavailability) .

Biological Activity

1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one (CAS Number: 125455917) is a novel compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the molecular formula C10H13FN2OSC_{10}H_{13}FN_2OS and features a thiolane ring with a pyridine derivative. Its structure is pivotal for its biological interactions and efficacy.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly focusing on its antibacterial and enzyme inhibitory properties.

Antibacterial Activity

This compound has shown promising antibacterial activity against various strains of bacteria. A study evaluated its efficacy against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The compound was tested using agar well diffusion methods, revealing significant zones of inhibition at higher concentrations:

Concentration (mg/well)Zone of Inhibition (mm)
108 ± 1
2010 ± 2
3012 ± 2
4014 ± 2
5015 ± 2

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were also determined, indicating that the compound effectively inhibits bacterial growth at low concentrations .

Enzyme Inhibition

The compound's interaction with various enzymes has been explored, particularly its potential as an inhibitor of cholinesterases. Cholinesterases play critical roles in neurotransmission and are targets for therapeutic agents in neurodegenerative diseases. Preliminary findings suggest that this compound exhibits moderate inhibition of cholinesterase activity, which could have implications for treating conditions like Alzheimer's disease .

The biological activity of this compound is likely mediated through several mechanisms:

  • Binding Affinity : Molecular docking studies indicate strong binding interactions with target proteins, suggesting that the structural features of the compound facilitate effective docking and inhibition .
  • Hydrophobic Interactions : The presence of hydrophobic regions in the molecule enhances its interaction with lipid membranes, potentially increasing cellular uptake and bioavailability .

Case Studies

Several case studies have documented the effects of related compounds in clinical settings:

  • Cholinesterase Inhibition : A study on similar pyridine derivatives demonstrated their effectiveness in inhibiting acetylcholinesterase, leading to increased acetylcholine levels in synaptic clefts, which is beneficial in Alzheimer's models .
  • Antibacterial Efficacy : Another case study reported on the use of thiophene derivatives against resistant bacterial strains, highlighting the significance of structural modifications in enhancing antibacterial properties .

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